molecular formula C9H12O3 B3355457 Ethyl 5-ethylfuran-3-carboxylate CAS No. 62596-43-4

Ethyl 5-ethylfuran-3-carboxylate

Cat. No.: B3355457
CAS No.: 62596-43-4
M. Wt: 168.19 g/mol
InChI Key: PEKPVYJQBUZWHS-UHFFFAOYSA-N
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Description

Ethyl 5-ethylfuran-3-carboxylate is a furan-based ester compound that serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. Furan-3-carboxylate derivatives are recognized for their utility in the development of functional polymers; for instance, similar compounds are patented for use as light stabilizers in polyolefins, helping to mitigate polymer degradation . Recent synthetic methodologies focus on the preparation of polysubstituted furan-3-carboxylates, highlighting their ongoing relevance in the discovery of new chemical entities . Furthermore, structurally related furan carboxylate derivatives demonstrate significant potential in biomedical applications. Research shows that furan-containing cross-linkers, such as those derived from similar esters, can be reacted with biopolymers like chitosan to create novel materials with studied anti-proliferative activities against specific cell lines, pointing to their value in biomaterials science . Other furan derivatives have been synthesized and evaluated for diverse biological activities, including antimicrobial and MAO-B enzyme activation, underscoring the furan ring's role in medicinal chemistry exploration . Researchers utilize this compound strictly for laboratory investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 5-ethylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-8-5-7(6-12-8)9(10)11-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKPVYJQBUZWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490762
Record name Ethyl 5-ethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62596-43-4
Record name Ethyl 5-ethylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-ethylfuran-3-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 5-ethylfuran-3-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Key Reactions:

  • Knoevenagel Condensation: This reaction can be employed to synthesize derivatives that exhibit enhanced biological activities.
  • Esterification Reactions: The compound can be used to form esters with different alcohols, broadening its applicability in creating flavoring agents and fragrances.

Medicinal Chemistry

Recent studies highlight the potential of this compound in medicinal applications, particularly in the development of pharmaceuticals.

Case Studies:

  • Anticancer Activity: In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, including HL-60 (promyelocytic leukemia) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis, showing a concentration-dependent relationship between dosage and cell viability reduction.
  • Antimicrobial Properties: this compound derivatives have shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Tests indicated significant inhibition zones, suggesting potential for therapeutic applications in combating infections.

Materials Science

In materials science, this compound is explored for its role as a stabilizer in polymers.

Applications:

  • Light Stabilizers: Compounds derived from this compound are utilized as light stabilizers for organic polymers, enhancing their durability and resistance to degradation under UV exposure .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineOutcomeReference
AnticancerHL-60Significant reduction in viability
AnticancerA549Induction of apoptosis
AntimicrobialVarious BacteriaNotable inhibition zones

Table 2: Synthetic Applications

Reaction TypeDescriptionPotential Products
Knoevenagel CondensationFormation of derivatives with enhanced activitiesVarious bioactive compounds
EsterificationReaction with different alcoholsFlavoring agents, fragrances

Mechanism of Action

The mechanism of action of ethyl 5-ethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of furan-3-carboxylate derivatives allows for tailored physicochemical and reactivity profiles. Below is a detailed comparison of ethyl 5-ethylfuran-3-carboxylate with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethyl C₁₀H₁₄O₃ 182.22 Byproduct in phosphite reactions
Ethyl 5-formylfuran-3-carboxylate Formyl C₈H₈O₄ 168.15 Reactive aldehyde group; precursor for cross-coupling
Ethyl 5-(tetramethyl-dioxaborolan-2-yl)furan-3-carboxylate Boronate ester C₁₅H₂₃BO₆ 310.15 Suzuki-Miyaura coupling partner
Ethyl 5-nitrobenzofuran-3-carboxylate Nitro (benzofuran backbone) C₁₁H₉NO₅ 235.20 Electron-withdrawing nitro group; potential explosives/pharma
Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carboxylate Anthraquinone-fused C₂₀H₁₅NO₇ 381.34 Extended π-system; UV absorption for dyes/drugs

Electronic and Steric Effects

  • The nitro group in ethyl 5-nitrobenzofuran-3-carboxylate strongly withdraws electrons, reducing the furan ring’s aromaticity and increasing susceptibility to reduction. In contrast, the ethyl group in the target compound provides electron-donating effects, enhancing ring stability .
  • The anthraquinone-fused derivative exhibits redshifted UV-Vis absorption due to conjugation, unlike simpler furan esters, which lack extended π-systems .

Q & A

Synthesis & Optimization

Basic Q1: What are the common laboratory synthesis routes for Ethyl 5-ethylfuran-3-carboxylate? Methodological Answer: this compound is typically synthesized via multi-step reactions starting with furan derivatives. A representative approach involves:

Esterification: Reacting 5-ethylfuran-3-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions, optimized in solvents like acetic acid or ethyl acetate .

Purification: Column chromatography or recrystallization to isolate the product. Reaction progress is monitored using TLC or HPLC .

Advanced Q1: How can reaction conditions be optimized to maximize yield and minimize side products? Methodological Answer: Optimization involves:

  • Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to protic solvents.
  • In Situ Monitoring: Real-time FTIR or NMR spectroscopy to detect intermediates and adjust parameters like temperature .
  • DoE (Design of Experiments): Statistical methods to evaluate interactions between variables (e.g., temperature, stoichiometry) .

Structural Characterization

Basic Q2: Which analytical techniques are critical for confirming the structure and purity of this compound? Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms esterification (e.g., ethyl group signals at δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₉H₁₂O₃ at m/z 168.0786) .
  • X-ray Crystallography: Single-crystal diffraction resolves bond lengths/angles and confirms the furan ring conformation .

Advanced Q2: How can researchers resolve discrepancies in crystallographic data for this compound derivatives? Methodological Answer:

  • SHELX Refinement: Use SHELXL for anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms. Check for twinning using PLATON or ROTAX .
  • Data Validation: Cross-validate with CIF check reports (e.g., IUCr standards) to identify outliers in displacement parameters .

Biological Activity & Interactions

Basic Q3: What methodologies assess the pharmacological potential of this compound? Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric methods .
  • Cytotoxicity Screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Q3: How are molecular docking simulations applied to study binding interactions? Methodological Answer:

  • Target Preparation: Retrieve protein structures from PDB (e.g., COX-2 for anti-inflammatory studies) and prepare with AutoDock Tools.
  • Docking Parameters: Use AutoDock Vina with Lamarckian GA to predict binding poses. Validate results with mutagenesis studies (e.g., alanine scanning) .

Stability & Degradation

Basic Q4: How is the stability of this compound evaluated under varying conditions? Methodological Answer:

  • Stress Testing: Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13).
  • HPLC Analysis: Monitor degradation products using C18 columns and UV detection (λ = 254 nm) .

Advanced Q4: What advanced techniques identify degradation pathways? Methodological Answer:

  • LC-MS/MS: Fragmentation patterns reveal degradation byproducts (e.g., hydrolysis of the ester group to 5-ethylfuran-3-carboxylic acid) .
  • Kinetic Modeling: Determine rate constants (k) and activation energy (Eₐ) using Arrhenius plots .

Structure-Activity Relationships (SAR)

Basic Q5: How do substituent modifications influence biological activity? Methodological Answer:

  • Analog Synthesis: Prepare derivatives (e.g., alkyl chain elongation, halogenation) and compare IC₅₀ values.
  • Pharmacophore Mapping: Identify critical groups (e.g., ester moiety for binding) using MOE or Schrödinger .

Advanced Q5: Can QSAR models predict the activity of novel this compound analogs? Methodological Answer:

  • Descriptor Calculation: Use Dragon or PaDEL to compute molecular descriptors (e.g., logP, polar surface area).
  • Model Training: Apply machine learning (e.g., Random Forest, SVM) on datasets with reported bioactivity. Validate with leave-one-out cross-validation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-ethylfuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethylfuran-3-carboxylate

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